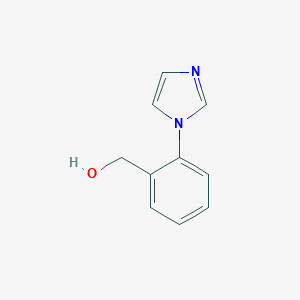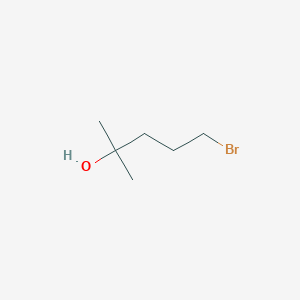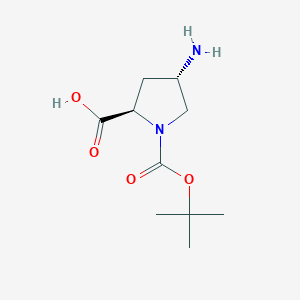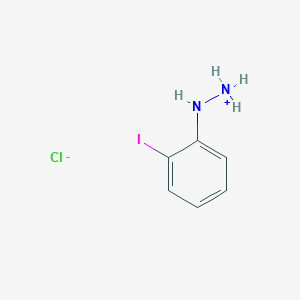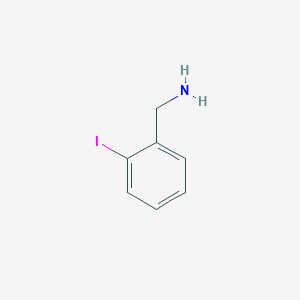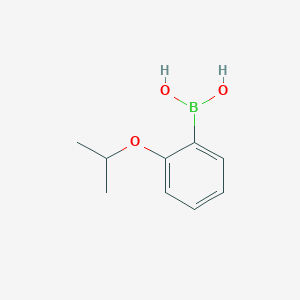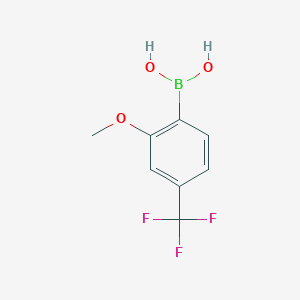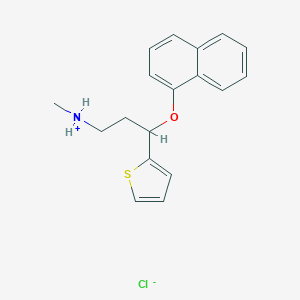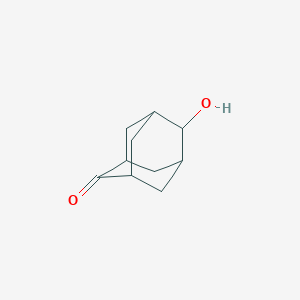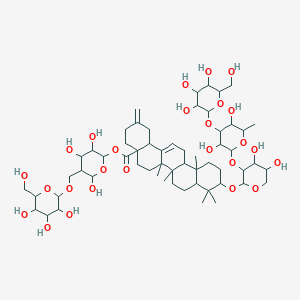
Marsdekoiside B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Marsdekoiside B is a natural compound that has been studied for its potential therapeutic benefits. This compound is extracted from the root of the plant Polygala tenuifolia, which is commonly used in traditional Chinese medicine. Marsdekoiside B has been found to possess a range of pharmacological activities, including anti-inflammatory, neuroprotective, and antidepressant effects.
Mecanismo De Acción
The mechanism of action of Marsdekoiside B is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by modulating various signaling pathways in the body. For example, Marsdekoiside B has been found to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. Additionally, Marsdekoiside B has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Efectos Bioquímicos Y Fisiológicos
Marsdekoiside B has been found to possess a range of biochemical and physiological effects. Some of these effects include:
1. Anti-inflammatory effects: Marsdekoiside B has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-1β, and reduce the activation of microglia and astrocytes.
2. Neuroprotective effects: Marsdekoiside B has been shown to protect against neuronal damage caused by oxidative stress, glutamate toxicity, and beta-amyloid toxicity.
3. Antidepressant effects: Marsdekoiside B has been found to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are involved in mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Marsdekoiside B in lab experiments is that it is a natural compound that can be extracted from a plant source. This makes it a potentially safer alternative to synthetic drugs. Additionally, Marsdekoiside B has been found to possess a range of pharmacological activities, which makes it a versatile compound for studying various biological processes.
One of the limitations of using Marsdekoiside B in lab experiments is that it can be difficult to obtain in large quantities. Additionally, the purity of the extracted compound can vary depending on the extraction method used, which can affect the reproducibility of the results.
Direcciones Futuras
There are several future directions for the study of Marsdekoiside B. Some of these directions include:
1. Investigating the potential therapeutic benefits of Marsdekoiside B in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
2. Studying the effects of Marsdekoiside B on the gut microbiome and its potential role in modulating gut-brain signaling.
3. Investigating the potential use of Marsdekoiside B as a natural anti-inflammatory agent in the treatment of chronic inflammatory diseases, such as rheumatoid arthritis.
Conclusion:
Marsdekoiside B is a natural compound that has been found to possess a range of pharmacological activities, including anti-inflammatory, neuroprotective, and antidepressant effects. The compound is extracted from the root of the plant Polygala tenuifolia using a variety of methods. Marsdekoiside B has been the subject of numerous scientific studies due to its potential therapeutic benefits. The compound exerts its pharmacological effects by modulating various signaling pathways in the body. While there are some limitations to using Marsdekoiside B in lab experiments, there are several future directions for the study of this compound.
Métodos De Síntesis
Marsdekoiside B is extracted from the roots of Polygala tenuifolia using a variety of methods, including Soxhlet extraction, ultrasonic extraction, and microwave-assisted extraction. The extracted compound is then purified using column chromatography or preparative high-performance liquid chromatography (HPLC). The purity of the final product is typically confirmed using nuclear magnetic resonance (NMR) spectroscopy or high-resolution mass spectrometry (HRMS).
Aplicaciones Científicas De Investigación
Marsdekoiside B has been the subject of numerous scientific studies due to its potential therapeutic benefits. Some of the areas of research include:
1. Anti-inflammatory effects: Marsdekoiside B has been found to possess anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the activation of microglia and astrocytes.
2. Neuroprotective effects: Marsdekoiside B has been shown to protect against neuronal damage caused by oxidative stress, glutamate toxicity, and beta-amyloid toxicity.
3. Antidepressant effects: Marsdekoiside B has been found to possess antidepressant effects by increasing the levels of serotonin and norepinephrine in the brain.
Propiedades
Número CAS |
139953-35-8 |
|---|---|
Nombre del producto |
Marsdekoiside B |
Fórmula molecular |
C49H76O17 |
Peso molecular |
937.1 g/mol |
Nombre IUPAC |
[3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-12-yl] benzoate |
InChI |
InChI=1S/C49H76O17/c1-25-38(51)42(59-9)39(52)44(62-25)66-41-27(3)61-37(23-33(41)58-8)65-40-26(2)60-36(22-32(40)57-7)63-31-16-17-45(5)30(21-31)15-18-48(55)34(45)24-35(64-43(53)29-13-11-10-12-14-29)46(6)47(54,28(4)50)19-20-49(46,48)56/h10-14,25-28,30-42,44,50-52,54-56H,15-24H2,1-9H3 |
Clave InChI |
OVOSPCKCJQHZPN-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C(C4)CCC6(C5CC(C7(C6(CCC7(C(C)O)O)O)C)OC(=O)C8=CC=CC=C8)O)C)C)C)O)OC)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C(C4)CCC6(C5CC(C7(C6(CCC7(C(C)O)O)O)C)OC(=O)C8=CC=CC=C8)O)C)C)C)O)OC)O |
Sinónimos |
12-O-benzoyl-dihydrosarcostin-3-O-3-O-methyl-6-deoxy-beta-D-allopyranosyl(1-4)-O-beta-D-oleandropyranosyl(1-4)-O-beta-D-cymaropyranoside marsdekoiside B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



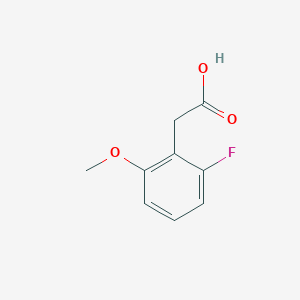
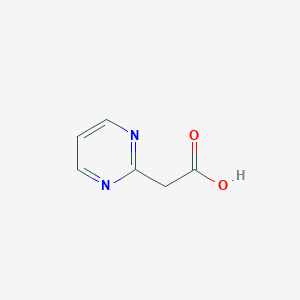
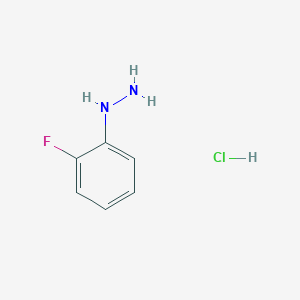
![6-[2-[4-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,6-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid](/img/structure/B151177.png)
